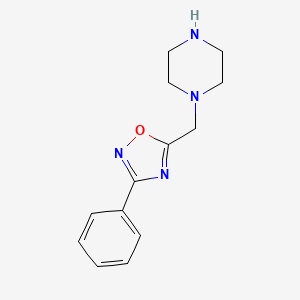

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

概要

説明

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a phenyl group and a piperazin-1-ylmethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phenylhydrazine derivative with a nitrile oxide intermediate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.

化学反応の分析

Oxadiazole Ring Formation via 1,3-Dipolar Cycloaddition

The 1,2,4-oxadiazole core is typically synthesized through a 1,3-dipolar cycloaddition between nitrile oxides and nitriles. For example:

-

Nitrile Oxide Precursor : Generated in situ from amidoximes using Lewis acids like PTSA–ZnCl₂ .

-

Cycloaddition : Reaction with 4-aminobenzonitrile forms the oxadiazole ring (yield: <20%) .

Functionalization at C5

The piperazine group is introduced via nucleophilic substitution or alkylation:

-

Chloromethyl Intermediate : Reacting 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with piperazine in DMF/K₂CO₃ yields the target compound .

-

Mannich Reaction : Piperazine is appended via a Mannich base intermediate using formaldehyde .

Table 1: Comparison of Synthetic Methods

Electrophilic Substitution

The C5 position is electrophilic due to the electron-withdrawing oxadiazole ring:

-

Nucleophilic Attack : Piperazine acts as a nucleophile, enabling alkylation at C5 .

-

Halogenation : NBS/DBU or I₂/K₂CO₃ mediates halogenation at C3 or C5 .

Ring-Opening and Rearrangements

-

Boulton–Katritzky (BK) Rearrangement : Acid-catalyzed rearrangement of 1,2,4-oxadiazoles to other heterocycles (e.g., imidazoles) .

-

ANRORC Mechanism : Nucleophilic attack at C5 leads to ring opening, followed by re-cyclization to form triazoles or pyrimidines .

Piperazine Functionalization

The piperazine moiety undergoes characteristic reactions:

Salt Formation

-

Dihydrochloride Salt : Treatment with HCl yields the water-soluble dihydrochloride derivative.

-

Metal Complexation : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via lone pairs on N atoms .

Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form N-alkylated derivatives .

-

Acylation : Acetic anhydride or acyl chlorides yield N-acylpiperazines .

Suzuki–Miyaura Coupling

The phenyl group at C3 participates in palladium-catalyzed cross-couplings:

Click Chemistry

-

CuAAC Reaction : The oxadiazole’s nitrogen atoms facilitate copper-catalyzed azide-alkyne cycloadditions .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting .

-

Photochemical Reactivity : UV irradiation induces ring contraction to form 1,2,3-triazoles .

Research Advancements

-

Antimicrobial Derivatives : N-Alkylated analogs show MIC values of 10.8–27.8 μM against S. aureus and E. coli .

-

Kinase Inhibitors : Piperazine-linked oxadiazoles inhibit PI3Kα (IC₅₀ = 6.6–7.6 μM) .

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in medicinal and materials chemistry. Future research should explore its catalytic applications and bioactive hybrid systems.

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

Anticancer Properties

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, as promising candidates in cancer treatment. Research indicates that compounds within this class exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown efficacy against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation by targeting specific cellular pathways .

- Structure–Activity Relationship (SAR) : Studies reveal that modifications to the oxadiazole ring can enhance biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring has been linked to improved potency against cancer cells .

Drug Discovery

Novel Drug Candidates

The unique structure of this compound makes it a valuable scaffold for developing new drug candidates. Its derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes:

- Inhibition of Enzymes : Compounds derived from this oxadiazole have been studied for their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), both of which are significant targets in cancer therapy and metabolic disorders .

Biological Activities

Diverse Biological Effects

Beyond anticancer properties, this compound exhibits a range of biological activities:

- Neuroprotective Effects : Some derivatives show promise in treating neurodegenerative disorders by modulating neurotransmitter systems and providing neuroprotection .

- Antimicrobial Activity : Preliminary studies suggest that certain oxadiazole derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Case Studies

作用機序

The mechanism of action of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application .

類似化合物との比較

Similar Compounds

- 3-Phenyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride

- 3,5-Dimethyl-4-((piperidin-4-ylmethoxy)methyl)isoxazole hydrochloride

- 5-Cyclohexyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Uniqueness

Compared to similar compounds, 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a phenyl group and a piperazin-1-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a phenyl group and a piperazine moiety attached to an oxadiazole ring. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the oxadiazole core from appropriate precursors such as carboxylic acid esters and arylamidoximes .

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer activity. For instance:

- Cytotoxicity Assays : Studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For example, IC50 values were reported as low as 0.67 µM against prostate cancer (PC-3) and 0.80 µM against colon cancer (HCT-116) cells .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. They have shown efficacy against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial survival, such as DNA topoisomerases and cyclooxygenases .

- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or molecular targets within cancer cells, leading to altered signaling pathways that promote cell death .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study conducted on various synthesized derivatives demonstrated their effectiveness against multiple cancer types. The most potent compounds exhibited growth inhibition percentages exceeding 90% at low concentrations in vitro .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of oxadiazole derivatives showed promising results against resistant strains of bacteria and fungi, suggesting their utility in treating infections where conventional antibiotics fail .

特性

IUPAC Name |

3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17/h1-5,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMOIVZLALQBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。